

Toxicological Profile and Safety Assessment of Aluminum Citrate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Aluminum citrate

Cat. No.: B1209684

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Abstract

This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of **aluminum citrate**. **Aluminum citrate**, a salt of aluminum and citric acid, is utilized in various industrial applications and has been the subject of toxicological evaluation due to the known neurotoxic potential of aluminum. This document synthesizes available data on the acute, subchronic, and chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental toxicity, and neurotoxicity of **aluminum citrate**. Particular emphasis is placed on the role of the citrate ligand in enhancing the oral bioavailability of aluminum, a critical factor in its toxicological assessment. Experimental protocols for key studies are detailed, and quantitative data are summarized in structured tables for comparative analysis. Furthermore, this guide includes visualizations of key signaling pathways implicated in aluminum-induced toxicity, generated using the DOT language for Graphviz, to provide a deeper understanding of its mechanisms of action at the molecular level.

Introduction

Aluminum is the third most abundant element in the Earth's crust and is ubiquitous in the environment. Human exposure occurs through diet, drinking water, and the use of aluminum-containing consumer products and pharmaceuticals. While generally considered to have low bioavailability, the chemical form of aluminum significantly influences its absorption and potential for toxicity. **Aluminum citrate** is of particular interest because citrate is a common

dietary component and is known to form a stable complex with aluminum, thereby increasing its gastrointestinal absorption and systemic distribution.[1] This enhanced bioavailability raises questions about the safety profile of **aluminum citrate**, particularly concerning its potential for neurotoxicity and other systemic effects. This guide aims to provide a detailed compilation and analysis of the existing toxicological data on **aluminum citrate** to support risk assessment and inform drug development professionals.

Toxicokinetics: The Role of Citrate in Aluminum Absorption and Distribution

The toxic potential of ingested aluminum is intrinsically linked to its absorption from the gastrointestinal tract. In its common forms, such as aluminum hydroxide, absorption is minimal. However, the presence of citrate dramatically alters this profile.

Experimental Protocol: Bioavailability Study in Rats

A study investigating the toxicokinetics of **aluminum citrate** in rats provides insight into its absorption.[1]

- Test Substance: **Aluminum citrate**
- Animal Model: Male Wistar rats
- Administration: Chronic oral administration.
- Dosage: Not specified in the abstract.
- Endpoint: Measurement of aluminum levels in liver and brain tissue after 6 months.
- Results: A 25-fold increase in liver aluminum and a 30-fold increase in brain aluminum levels were observed compared to control rats.[2] This demonstrates a significant enhancement of aluminum absorption and tissue accumulation in the presence of citrate.

The mechanism for this enhanced absorption involves the formation of a low-molecular-weight, neutral, and soluble **aluminum citrate** complex in the gut, which can more readily traverse the intestinal epithelium compared to the free aluminum ion or insoluble aluminum salts. Once

absorbed, **aluminum citrate** can enter the bloodstream, where aluminum is primarily bound to transferrin for transport throughout the body, including across the blood-brain barrier.[3]

Toxicological Profile

Acute Toxicity

Specific oral LD50 values for **aluminum citrate** in common laboratory animal models are not readily available in the reviewed literature. Hazard identification data sheets classify **aluminum citrate** as harmful if swallowed.[4] Acute toxicity of aluminum has been observed in specific clinical scenarios, such as in patients with renal failure who concurrently ingested aluminum-containing antacids and citrate solutions, leading to a rapidly progressive and fatal encephalopathy.[5] This highlights the critical role of renal function in clearing absorbed aluminum and the heightened risk in susceptible populations.

Table 1: Acute Toxicity Data

Test Substance	Species	Route	Endpoint	Value	Reference
Aluminum Citrate	Human	Oral	Case Report	Severe encephalopathy in patients with renal failure	[5]

| Aluminum Compounds (general) | - | Oral | Hazard Statement | Harmful if swallowed |[4] |

Subchronic and Chronic Toxicity

Data from subchronic and chronic toxicity studies specifically on **aluminum citrate** are limited. However, studies on other aluminum salts, often with citrate added to enhance absorption, provide insights into the potential long-term effects. The primary target organ for chronic aluminum toxicity is the central nervous system.

Genotoxicity

The genotoxic potential of **aluminum citrate** has been evaluated by the National Toxicology Program (NTP).

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

- Test Substance: **Aluminum Citrate**
- Study ID: A14572
- Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA, with and without metabolic activation (S9).
- Methodology: The test was conducted using a preincubation method. The test substance was incubated with the bacterial strains and S9 mix (or buffer) before being plated on minimal glucose agar plates. The number of revertant colonies was counted after incubation.
- Results: The NTP concluded the results were "Equivocal" for mutagenicity.[1] This indicates that the results were not clearly positive or negative under the tested conditions.

Table 2: Genotoxicity of **Aluminum Citrate**

Test System	Endpoint	Concentration/Dose	Metabolic Activation	Result	Reference
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| S. typhimurium & E. coli | Gene Mutation | Not specified | With and Without S9 | Equivocal |[1]
|

Carcinogenicity

There is no definitive evidence to classify **aluminum citrate** as a carcinogen. Long-term carcinogenicity bioassays specifically for **aluminum citrate** have not been identified in the reviewed literature. The International Agency for Research on Cancer (IARC) has not classified aluminum compounds as carcinogenic to humans. Epidemiological studies and animal bioassays on other aluminum compounds have not provided clear evidence of a carcinogenic hazard.[6]

Reproductive and Developmental Toxicity

The influence of citrate on the developmental toxicity of aluminum has been investigated.

Experimental Protocol: Developmental Toxicity Study in Rats

- Test Substance: **Aluminum citrate**, aluminum hydroxide, and aluminum hydroxide with citric acid.
- Animal Model: Pregnant Sprague-Dawley rats.
- Administration: Oral gavage from gestation day 6 through 15.
- Dosage: 1064 mg/kg/day of **aluminum citrate** (equivalent to 133 mg Al/kg/day).
- Endpoints: Maternal toxicity, pre- and post-implantation loss, number of live fetuses, fetal body weight, and external, visceral, and skeletal examinations of fetuses.
- Results: No significant differences were observed in pre- or post-implantation loss or the number of live fetuses. No teratogenic effects were noted. However, in a separate group treated with aluminum hydroxide and citric acid, there was a significant reduction in fetal body weight and an increase in skeletal variations, suggesting some level of fetotoxicity when aluminum absorption is enhanced by citrate. For the **aluminum citrate** group, no significant embryotoxicity or teratogenicity was observed at the tested dose.^[7]

Based on this study, a No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity can be inferred.

Table 3: Reproductive and Developmental Toxicity of **Aluminum Citrate**

Species	Route	Dosage	Duration	Endpoint	NOAEL	LOAEL	Reference
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| Rat | Oral | 1064 mg/kg/day | Gestation days 6-15 | Developmental Toxicity | 1064 mg/kg/day | Not Established ^[7] |

Neurotoxicity

The neurotoxic potential of aluminum is well-established, and studies have specifically implicated **aluminum citrate** in the accumulation of aluminum in the central nervous system.

Experimental Protocol: Neurotoxicity Study in Mice

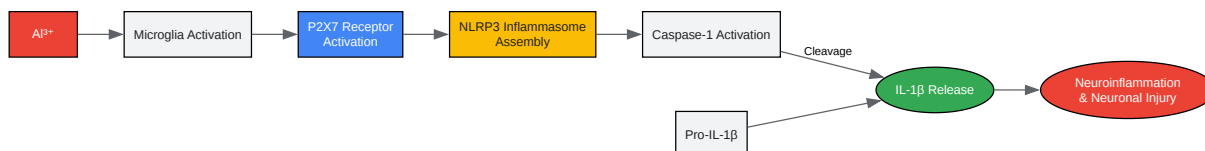
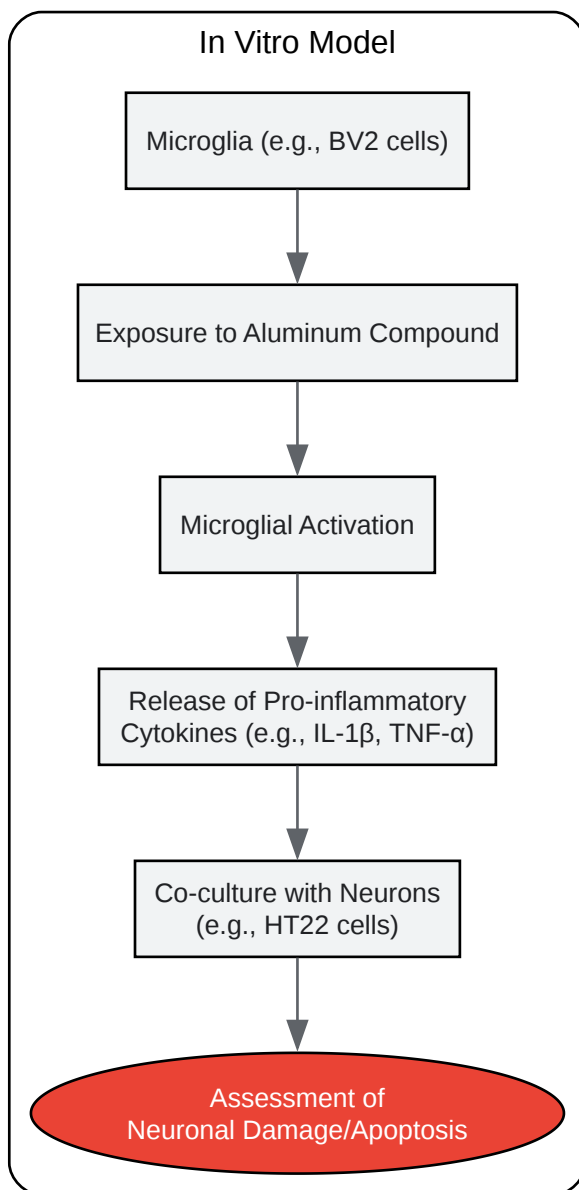
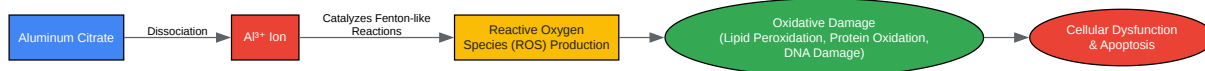
- Test Substance: Aluminum chloride in diets with and without 3.5% sodium citrate.
- Animal Model: Six-week-old female Swiss-Webster mice.
- Administration: Dietary, for 5 to 7 weeks.
- Dosage: Diets contained either 3 µg Al/g or 1000 µg Al/g.
- Endpoints: Behavioral changes assessed by the National Institute of Environmental Health Sciences Neurobehavioral Test Battery, and aluminum concentrations in liver, bone, spinal cord, and brain.
- Results: Mice fed the high aluminum diet with citrate showed significantly higher aluminum concentrations in the liver, bone, spinal cord, and brain nuclear fraction.[8] These mice also exhibited lower grip strength and greater startle responsiveness, indicating overt signs of neurotoxicity.[8]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of aluminum, including when administered as **aluminum citrate**, is thought to be mediated through several molecular mechanisms, with oxidative stress and inflammation being central.

Oxidative Stress

Aluminum is a known pro-oxidant, capable of catalyzing the formation of reactive oxygen species (ROS) through Fenton-like reactions. This can lead to lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to cellular dysfunction and apoptosis.



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